2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid -

2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Catalog Number: EVT-5272308
CAS Number:
Molecular Formula: C22H14ClNO5S2
Molecular Weight: 471.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing the 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety, as exemplified in the provided papers, are generally classified as heterocyclic organic compounds. They are of interest in scientific research due to their diverse biological activities, particularly as potential enzyme inhibitors. []

Synthesis Analysis

While the specific synthesis of the target compound is not described in the provided papers, the synthesis of similar rhodanine derivatives often involves a multi-step process. [, ] Common reactions include:

Molecular Structure Analysis

The presence of electron-donating or electron-withdrawing substituents on the aromatic/heterocyclic ring can significantly influence the electronic properties and, consequently, the biological activity of the compound. []

Mechanism of Action

Although the specific mechanism of action for the target compound is unknown, studies on similar rhodanine derivatives suggest that they often act as enzyme inhibitors. [] The mechanism typically involves binding to the active site of the target enzyme, preventing substrate binding and subsequent catalysis.

Applications
  • Drug discovery: Rhodanine derivatives have shown promise as inhibitors of various enzymes, including kinases, phosphatases, and proteases. [, ] This makes them attractive targets for developing new drugs against a range of diseases, including cancer, inflammatory diseases, and infections.

(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3)

    Compound Description: This compound is a rhodanine-scaffold-based para-substituted benzoic acid derivative identified as a potent and selective inhibitor of the protein phosphatase Slingshot []. It exhibited a Ki of approximately 4 μM and demonstrated selectivity over other phosphatases. In cellular studies, D3 inhibited cell migration and cofilin dephosphorylation induced by nerve growth factor (NGF) or angiotensin II [].

4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

    Compound Description: This compound, identified through high-throughput screening, is a potent full agonist of the human GPR35 receptor []. It shows high selectivity for human GPR35 and exhibits signal bias between β-arrestin-2 and G protein-dependent assays []. Compound 1 also displays competitive behavior against the human GPR35 antagonist ML-145 [].

    Compound Description: This molecule acts as an inhibitor of the interaction between human Syk protein tyrosine kinase and antibodies or antibody fragments []. This inhibition suggests its potential use in drugs targeting pathologies associated with Syk-related metabolic pathways [].

Properties

Product Name

2-chloro-5-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

IUPAC Name

2-chloro-5-[5-[(E)-[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

Molecular Formula

C22H14ClNO5S2

Molecular Weight

471.9 g/mol

InChI

InChI=1S/C22H14ClNO5S2/c1-28-14-5-3-13(4-6-14)24-20(25)19(31-22(24)30)11-15-7-9-18(29-15)12-2-8-17(23)16(10-12)21(26)27/h2-11H,1H3,(H,26,27)/b19-11+

InChI Key

RMABOSXGNHJXSS-YBFXNURJSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.